5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H9ClN4O2 and its molecular weight is 252.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, or cell division, and are essential for maintaining the genetic stability of a cell.
Mode of Action
The compound acts as a potent inhibitor of Aurora kinases . It binds to the active site of these kinases, preventing them from carrying out their normal function. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that rely heavily on these kinases for survival and proliferation.
Pharmacokinetics
The compound has been described as having favorable chemico-physical and pharmacokinetic properties . This suggests that it may have good bioavailability, meaning it can be effectively absorbed and utilized by the body.
Result of Action
The result of the compound’s action is a potent antitumor effect. By inhibiting Aurora kinases, it can induce cell cycle arrest and cell death in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.
Biochemical Analysis
Biochemical Properties
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting survival signals . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to CDK2 results in the inhibition of the enzyme’s activity, which in turn affects the cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and subsequent conjugation of this compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its effects on cellular processes .
Properties
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-1-8(13-4-12-7)15-2-5-6(3-15)10(17)14-9(5)16/h1,4-6H,2-3H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRTPIJVDUUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC(=NC=N3)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.